3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime

Catalog No.
S3049743
CAS No.
338956-68-6
M.F
C17H16ClN3O3
M. Wt
345.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono...

CAS Number

338956-68-6

Product Name

3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime

IUPAC Name

(2E,3E)-1-(4-chlorophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.78

InChI

InChI=1S/C17H16ClN3O3/c1-23-15-9-7-14(8-10-15)20-21-16(11-19-24-2)17(22)12-3-5-13(18)6-4-12/h3-11,20H,1-2H3/b19-11+,21-16+

InChI Key

VOUMECKMVDQSAS-BRRLLNCPSA-N

SMILES

COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)Cl

Solubility

not available

3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a hydrazono moiety. The compound features a ketone functional group and an oxime, which enhances its reactivity and potential biological activity. Its molecular formula is C16H16ClN3O2C_{16}H_{16}ClN_{3}O_{2}, and it has garnered interest in both synthetic organic chemistry and medicinal chemistry due to its potential applications.

Typical of hydrazones and oximes. Notably, it can undergo:

  • Hydrolysis: The oxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbonyl compound.
  • Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: It may react with electrophiles due to the presence of the nucleophilic nitrogen in the hydrazone structure.

These reactions are essential for modifying the compound for further applications or studying its biological properties.

  • Antimicrobial Properties: Some hydrazones are known for their antibacterial and antifungal activities.
  • Anticancer Activity: Compounds with similar functionalities have been studied for their potential to inhibit cancer cell growth.
  • Anti-inflammatory Effects: Certain derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Further studies are necessary to elucidate the specific biological effects of this compound.

Synthesis of 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime can be achieved through several methods, typically involving:

  • Formation of Hydrazone: Reacting 4-methoxybenzaldehyde with 4-chlorophenylhydrazine under acidic conditions to form the hydrazone intermediate.
  • Oxime Formation: Treating the resulting hydrazone with hydroxylamine hydrochloride to yield the oxime derivative.
  • O-Methylation: Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to introduce the methoxy group at the oxime position.

This multi-step synthesis showcases the versatility of organic reactions in constructing complex molecules.

The potential applications of 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  • Chemical Probes: In biochemical research to study enzyme interactions or metabolic pathways.
  • Agricultural Chemicals: Potential use as pesticides or herbicides due to its possible biological activity.

Interaction studies are crucial for understanding how 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime interacts with biological targets. These studies typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific proteins or receptors.
  • In Vivo Studies: Evaluating its pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies: Investigating the biochemical pathways affected by this compound.

Such studies will provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime. Here are some notable examples:

Compound NameStructureUnique Features
4-ChloroacetophenoneStructureContains a simple chloro-substituted phenyl group without hydrazone functionality.
4-MethoxybenzaldehydeStructureA precursor for synthesizing hydrazones; lacks chlorophenyl substitution.
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetateStructureRelated compound that serves as an intermediate in drug synthesis; contains an ester functional group.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime lies in its dual functional groups (oxime and hydrazone), which can enhance its reactivity and biological activity compared to simpler analogs. Its specific arrangement of substituents also suggests potential selectivity for certain biological targets, making it an interesting candidate for further research.

XLogP3

5

Dates

Modify: 2023-08-18

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